1-Benzhydryl-3-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzhydryl-3-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea is a versatile chemical compound with unique properties that make it useful in various scientific research areas, including drug development, catalysis, and material synthesis. This compound is part of the benzhydryl group, which includes compounds with two benzene rings connected by a single methane group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzhydryl-3-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea typically involves multi-step organic reactions[_{{{CITATION{{{3{1-Methyl-3- {4- [ (4- (2-oxo-2,3-dihydro-1 - MDPI](https://www.mdpi.com/1422-8599/2018/4/M1023). One common approach is the reaction of benzhydryl chloride with ethyl 6-amino-2-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate under specific conditions, such as the presence of a base and a suitable solvent[{{{CITATION{{{_3{1-Methyl-3- {4- (4- (2-oxo-2,3-dihydro-1 - MDPI.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The process involves the use of catalysts to speed up the reaction and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Benzhydryl-3-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_3{1-Methyl-3- {4- (4- (2-oxo-2,3-dihydro-1 - MDPI.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.
Scientific Research Applications
1-Benzhydryl-3-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea is widely used in scientific research due to its unique properties. It is employed in drug development for its potential therapeutic effects, in catalysis for its ability to facilitate chemical reactions, and in material synthesis for creating advanced materials with specific properties.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors in biological systems, leading to various physiological responses. The exact mechanism of action may vary depending on the specific application and the biological context in which it is used.
Comparison with Similar Compounds
1-Benzhydryl-3-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea is unique compared to other similar compounds due to its specific structural features and properties. Similar compounds include other benzhydryl derivatives and tetrahydroquinoline derivatives, which may have different applications and mechanisms of action.
Properties
IUPAC Name |
1-benzhydryl-3-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2/c1-2-28-22-15-14-21(17-20(22)13-16-23(28)29)26-25(30)27-24(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-12,14-15,17,24H,2,13,16H2,1H3,(H2,26,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNTWPAPTDVAVEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.